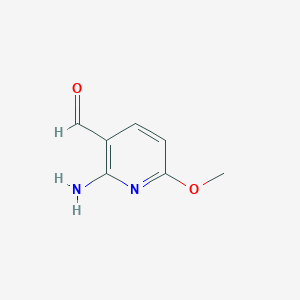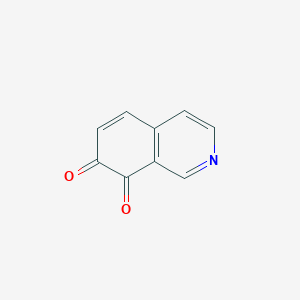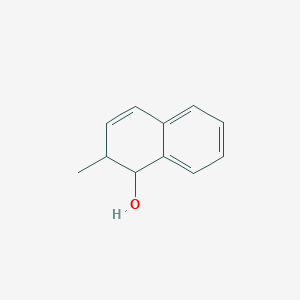
1-Amino-2-fluoronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of an amino group at the first position and a fluorine atom at the second position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-fluoronaphthalene can be synthesized through a multi-step process involving diazotization and substitution reactions. The general procedure involves the following steps:
Diazotization Reaction: 1-naphthylamine is mixed with a strong acid solution (such as hydrochloric acid) and a nitrite solution (such as sodium nitrite) to form a diazonium salt solution.
Substitution Reaction: The diazonium salt solution is then reacted with a fluorine-containing compound (such as fluoroboric acid) to form the desired this compound.
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
1-Amino-2-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
- Oxidized derivatives (quinones)
- Reduced derivatives (amines)
- Substituted naphthalenes
Scientific Research Applications
1-Amino-2-fluoronaphthalene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-amino-2-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the naphthalene ring play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-Amino-2-fluoronaphthalene can be compared with other similar compounds, such as:
1-Fluoronaphthalene: Lacks the amino group, making it less reactive in certain biochemical applications.
2-Amino-1-fluoronaphthalene: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.
1-Amino-2-chloronaphthalene: Contains a chlorine atom instead of fluorine, resulting in different chemical properties and reactivity.
Uniqueness: The presence of both an amino group and a fluorine atom on the naphthalene ring makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological molecules, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
2-fluoronaphthalen-1-amine |
InChI |
InChI=1S/C10H8FN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2 |
InChI Key |
ATLXSDBIQAJUBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![alpha-Methylimidazo[1,2-a]pyridine-8-methanamine](/img/structure/B11919783.png)
![(S)-1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919795.png)
![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)


![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)

![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)




![1-(7-Amino-5-azaspiro[2.4]heptan-5-yl)ethanone](/img/structure/B11919852.png)
